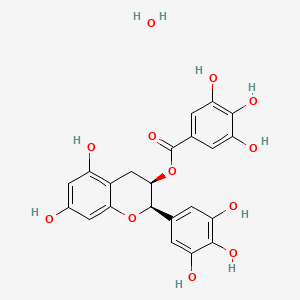

(-)-Epigallocatechin gallate hydrate

概要

説明

Epigallocatechin gallate is a type of catechin, which is a natural phenol and antioxidant. It is a plant secondary metabolite. It is a member of the class of epigallocatechins that is epigallocatechin in which the phenolic hydroxy group is converted to its gallate ester .

Synthesis Analysis

The synthesis of gallate compounds has been studied . An efficient, green, straightforward, and economical method for synthesizing propyl gallate using potassium hydrogen sulfate, KHSO4, as the heterogeneous acidic catalyst has been developed .Molecular Structure Analysis

The molecular structure of gallate compounds can be determined using various techniques such as X-ray diffraction, spectroscopic methods, and computational methods .Chemical Reactions Analysis

Gallate compounds can undergo various chemical reactions. For example, propyl gallate is quickly hydrolyzed to gallate or, as a side reaction, aminolyzed to gallic acid morpholide .Physical and Chemical Properties Analysis

The physical and chemical properties of hydrates can be determined using various techniques such as thermogravimetric analysis (TGA) and dynamic vapour sorption (DVS) .科学的研究の応用

Skin Protection and Hydration : EGCG has been found to improve skin hydration by increasing the expression of natural moisturizing factor-related genes. It also exhibits antioxidant activity, anti-pigmentation properties, and can protect against radical-evoked apoptosis in skin cells. This suggests its potential use in cosmetics for enhancing skin hydration, moisture retention, and reducing wrinkle formation (Kim et al., 2018).

Antioxidant Properties : EGCG has demonstrated significant antiradical properties, showing higher scavenging activity and antioxidant capacity than its enzymatic reaction products. This highlights its role in combating oxidative stress (Battestin et al., 2008).

Protection Against Aging : EGCG offers protective effects against oxidative damage in erythrocytes during aging. It was observed to protect erythrocyte Ca(2+)-ATPase and Na(+)/K(+)-ATPase against oxidative stress, suggesting that a diet rich in catechins like EGCG may help mitigate aging and age-related diseases (Kumar & Maurya, 2014).

Cancer Prevention and Treatment : EGCG exhibits properties that inhibit tumor cell metastasis and angiogenesis, making it a potential candidate for cancer therapeutics. It also shows promise in reversing drug resistance in cancer cells (Aggarwal et al., 2020).

Food-Grade Encapsulation : To improve the bioavailability of EGCG, food-grade encapsulation systems using proteins, carbohydrates, and lipids have been developed. These systems help in delivering EGCG more effectively, enhancing its efficacy in various applications (Shi et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11.H2O/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8;/h1-6,18,21,23-30H,7H2;1H2/t18-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQAGKPQXWPYKC-IUFJOMBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8002911.png)

![sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate](/img/structure/B8002980.png)

![38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene-4,13,22,31-tetrasulfonic acid](/img/structure/B8002988.png)

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride](/img/structure/B8003010.png)